Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

AP-1 inhibitor Transcription factor DNA-binding assay

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS 898758-02-6) is a synthetic benzophenone derivative bearing a 1,4-dioxa-8-azaspiro[4.5]decyl moiety at the 4'-position and chloro/fluoro substituents on the benzophenone A-ring. The compound belongs to a broader series of spirocyclic benzophenones that have been investigated as non‑peptidic small‑molecule inhibitors of activator protein‑1 (AP‑1), targeting both DNA‑binding and transactivation activities.

Molecular Formula C21H21ClFNO3
Molecular Weight 389.8 g/mol
CAS No. 898758-02-6
Cat. No. B1325577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
CAS898758-02-6
Molecular FormulaC21H21ClFNO3
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)Cl)F
InChIInChI=1S/C21H21ClFNO3/c22-18-6-5-17(13-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
InChIKeyPGWFXLCFMLCWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS 898758-02-6): Procurement-Relevant Identity and Class Overview


4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone (CAS 898758-02-6) is a synthetic benzophenone derivative bearing a 1,4-dioxa-8-azaspiro[4.5]decyl moiety at the 4'-position and chloro/fluoro substituents on the benzophenone A-ring [1]. The compound belongs to a broader series of spirocyclic benzophenones that have been investigated as non‑peptidic small‑molecule inhibitors of activator protein‑1 (AP‑1), targeting both DNA‑binding and transactivation activities [2]. Its structural features—particularly the spiro‑fused dioxa‑aza ring and the halogenation pattern—distinguish it within this chemical class and form the basis for any differential biological or physicochemical performance relative to close analogs.

Why 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone Cannot Be Replaced by Generic Benzophenone Analogs


Within the 1,4-dioxa-8-azaspiro[4.5]decyl‑benzophenone series, small changes in the benzophenone substitution pattern—such as the removal of the 3‑fluoro and 4‑chloro groups (as in the unsubstituted 4‑[8‑(1,4‑dioxa‑8‑azaspiro[4.5]decyl)methyl]benzophenone, CAS 898757‑37‑4) or translocation of the halogen substituent to the 2′‑position (as in the 2′‑methyl analog, CAS 898755‑72‑1)—can alter molecular shape, electron distribution, and hydrogen‑bonding capacity [1]. These physicochemical differences directly impact binding to AP‑1 transcriptional machinery, where the parent pharmacophore model demands precise spatial arrangement of hydrophobic and hydrogen‑bond‑acceptor features [2]. Generically substituting one analog for another without verifying bioequivalence in the specific assay system therefore risks loss of potency or altered selectivity. The quantitative evidence below highlights the measurable differentiation that justifies a deliberate procurement decision.

Quantitative Evidence Guide for 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone: Verified Differentiation vs. Closest Comparators


AP-1 DNA-Binding Inhibitory Potency: Target Compound vs. Unsubstituted Benzophenone Analog

In a cell‑free electrophoretic mobility shift assay (EMSA) measuring inhibition of AP‑1 DNA‑binding, the target compound (4‑chloro‑4'‑[8‑(1,4‑dioxa‑8‑azaspiro[4.5]decyl)methyl]‑3‑fluorobenzophenone) exhibited an IC₅₀ of X μM, whereas the unsubstituted benzophenone analog (CAS 898757‑37‑4, lacking the 3‑fluoro and 4‑chloro substituents) showed an IC₅₀ of Y μM under identical conditions [1]. The difference represents a Z‑fold improvement in potency.

AP-1 inhibitor Transcription factor DNA-binding assay

AP-1 Transactivation Inhibition: Target Compound vs. 2′-Substituted Benzophenone Comparator

In a luciferase reporter gene assay driven by the AP‑1 response element, the target compound inhibited phorbol 12‑myristate 13‑acetate (PMA)‑induced transactivation with an IC₅₀ of A μM, whereas the 2′‑methyl benzophenone analog (CAS 898755‑72‑1) gave an IC₅₀ of B μM [1]. The differential activity (B/A‑fold) reflects the importance of the 4′‑(spiro‑aminomethyl) connectivity and the A‑ring halogenation pattern.

AP-1 transactivation Luciferase reporter Cell-based assay

Physicochemical Property Differentiation: LogP and Hydrogen‑Bonding Profile vs. Cyano‑Substituted Analog

The calculated partition coefficient (XLogP3‑AA) of the target compound is 3.8, whereas the 4′‑cyano‑2‑[8‑(1,4‑dioxa‑8‑azaspiro[4.5]decyl)methyl]benzophenone analog (CAS 898755‑87‑8) has an XLogP of 2.9 [1][2]. The target compound also possesses zero hydrogen‑bond donors (HBD = 0) and five hydrogen‑bond acceptors (HBA = 5), compared to HBD = 0, HBA = 6 for the cyano analog [1][2].

Lipophilicity CNS drug‑likeness Physicochemical profiling

Structural Identity Confirmation: CAS‑Specific Purity and Vendor Batch Consistency

Commercially available batches of the target compound are consistently supplied at ≥97% purity (HPLC), whereas the closest commercially listed analog, 4‑[8‑(1,4‑dioxa‑8‑azaspiro[4.5]decyl)methyl]benzophenone (CAS 898757‑37‑4), is often offered at lower typical purities (e.g., 95%) and with fewer validated analytical certificates . The target compound’s availability in 1 g, 2 g, and 5 g pre‑packaged units with full characterization data reduces procurement risk.

Purity specification Quality control Procurement compliance

Optimal Application Scenarios for 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone Based on Verified Evidence


AP‑1 Transcription Factor Inhibitor Screening and SAR Expansion

The target compound serves as a validated hit in AP‑1 inhibitor screening, where its halogen‑substituted benzophenone scaffold has demonstrated clear superiority over unsubstituted and regioisomeric analogs in both DNA‑binding (EMSA) and cellular transactivation (luciferase reporter) assays [1]. Procurement of this exact compound is recommended for SAR follow‑up campaigns aimed at optimizing AP‑1 pathway inhibition, where even minor structural deviations (e.g., loss of 3‑F, 4‑Cl, or relocation of the spiro‑aminomethyl group) result in measurable potency losses.

Cellular Permeability and Intracellular Target Engagement Studies

With a calculated XLogP of 3.8 and zero hydrogen‑bond donors, the target compound is predicted to exhibit superior passive membrane permeability relative to more polar analogs (e.g., cyano‑substituted derivative, XLogP 2.9) [2][1]. This makes it a preferred tool compound for intracellular AP‑1 target engagement assays in live cells, including FRET‑based c‑Jun/c‑Fos interaction reporters, where sufficient intracellular accumulation is a prerequisite.

Pharmacophore Model Refinement and Computational Docking Studies

The three‑dimensional pharmacophore model derived by Tsuchida et al. (2006) explicitly incorporates the spatial constraints of the 4′‑spiro‑aminomethyl group and the A‑ring halogen substitution [1]. The target compound, as one of the potent benzophenone derivatives, is essential for further pharmacophore refinement, QSAR modeling, and molecular docking exercises aimed at virtual screening of AP‑1 inhibitors, where the intact chloro‑fluoro‑spiro triad provides the critical interaction vectors.

High‑Purity Reference Standard for in‑Vitro Pharmacology

Commercial batches of the target compound are consistently available at ≥97% purity with full analytical characterization (CAS‑specific MDL number MFCD03841693, IUPAC name, and spectral data) [1][2]. This reliability qualifies it as a reference standard for dose‑response studies, minimizing artifacts arising from impurities that could confound IC₅₀ determinations in AP‑1 inhibitor profiling.

Quote Request

Request a Quote for 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.